Home > Products > Screening Compounds P69696 > 2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE
2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE -

2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE

Catalog Number: EVT-4848430
CAS Number:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticonvulsant activity: [], [] Some pyrrolidine acetamides demonstrated potent anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy.
  • Analgesic activity: [], [], [], [] Researchers have explored the use of pyrrolidine acetamides as potential pain relievers due to their interaction with opioid receptors, particularly the kappa-opioid receptor.
  • Anti-cancer activity: [], [], [] Certain pyrrolidine acetamide derivatives displayed promising anticancer activity against various cancer cell lines, warranting further investigation as potential anticancer agents.
  • Dopamine receptor modulation: [] Research suggests that some pyrrolidine acetamide analogs can modulate dopamine receptors, which are implicated in various neurological and psychiatric disorders.

N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384)

  • Compound Description: DM-9384 is a nootropic agent that has demonstrated efficacy in improving learning and memory in various rat models, including those for electroconvulsive shock-induced amnesia and scopolamine-induced amnesia. []
  • Relevance: DM-9384 shares the core structure of 2-(2-oxo-1-pyrrolidinyl)acetamide with the target compound. The key structural difference lies in the substituent on the nitrogen atom of the acetamide group. While the target compound has a 3-pyridinylmethyl group, DM-9384 possesses a 2,6-dimethylphenyl group. []

(2-Oxo-1-pyrrolidinyl)acetamide

  • Compound Description: This compound is the parent structure for both the target compound and several other related compounds discussed. It forms the basis for investigating the structure-activity relationships within this class of molecules. []
  • Relevance: (2-Oxo-1-pyrrolidinyl)acetamide represents the core structure of 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. Modifications to this core structure, particularly substitutions on the nitrogen of the acetamide group, lead to the development of related compounds with potentially diverse biological activities. []

N-Carbamoylmethyl-3-R1R2-4-aminobutyric acid

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of 2-[2-oxo-1-pyrrolidinyl]acetamide derivatives, including those with various substitutions at the 4-position of the pyrrolidine ring. []
  • Relevance: N-Carbamoylmethyl-3-R1R2-4-aminobutyric acid is a direct precursor to the 2-(2-oxo-1-pyrrolidinyl)acetamide structure found in 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. Cyclization of this intermediate leads to the formation of the pyrrolidinone ring present in the target compound. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antioxidant and cardioprotective properties. Some of them exhibited significant cardioprotective effects against doxorubicin-induced cardiotoxicity in rats. []
  • Relevance: While structurally distinct in their overall framework, these derivatives share a key similarity with 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide: the presence of an acetamide group connected to a heterocyclic ring. This structural motif suggests a potential for shared or overlapping biological activities. []

N-(4,5-Dimethylisoxazolyl)-2'-((3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl)-4'-(2-oxazolyl)(1,1'-biphenyl)-2-sulfonamide

  • Compound Description: This compound and its salts exhibit endothelin antagonist activity, making them potentially useful for treating conditions associated with endothelin overactivity. []
  • Relevance: This compound features a 3,3-dimethyl-2-oxo-1-pyrrolidinyl moiety linked to a biphenyl group, showcasing a structural resemblance to the 2-oxo-1-pyrrolidinyl core of 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. []

N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives

  • Compound Description: These derivatives were synthesized and investigated for their anticonvulsant activity in various animal models. Notably, several compounds displayed promising anticonvulsant properties in the maximal electroshock seizure (MES) model. []
  • Relevance: These compounds, although featuring a beta-lactam ring (azetidinone) instead of the pyrrolidinone ring in the target compound, share the common motif of an acetamide group linked to a heterocycle. This structural similarity may imply potential overlap in their pharmacological profiles. []

cis-N-Methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide derivatives

  • Compound Description: These compounds, particularly the (–)- and (+)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide enantiomers, demonstrate potent sigma receptor ligand activity. []
  • Relevance: While these derivatives differ significantly in their overall structure from 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, they share the presence of a 1-pyrrolidinyl substituent. This structural feature might indicate a potential for interaction with similar biological targets, although the overall binding affinities and specificities might vary. []

N-[2-(1-Pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives

  • Compound Description: This series of compounds was designed and synthesized to explore their kappa-opioid receptor selectivity and analgesic activity. Notably, (-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride (21) exhibited exceptional kappa opioid receptor affinity and potent analgesic effects in the rat paw pressure test. []
  • Relevance: These derivatives, while possessing a cyclohexyl ring in their structure, share a key feature with 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide: the presence of a 1-pyrrolidinyl substituent attached to a carbon atom adjacent to an amide nitrogen. This structural similarity suggests a potential for interaction with similar biological targets, despite the differences in their core structures. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA)

  • Compound Description: DIPPA is a κ-opioid receptor ligand with a complex pharmacological profile. It exhibits transient κ-opioid agonist effects followed by long-lasting κ-antagonist effects. []
  • Relevance: Similar to 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, DIPPA contains a 1-pyrrolidinyl group connected to a carbon atom adjacent to an acetamide group. This shared structural feature could potentially lead to interactions with similar biological targets, although their overall pharmacological profiles might differ. []

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives

  • Compound Description: These derivatives were synthesized as indibulin analogs and evaluated for their in vitro anticancer activity. One compound showed good antiproliferative activity against MCF-7 breast cancer cells and low toxicity to normal cells. []
  • Relevance: This class of compounds, while possessing a pyrrole ring instead of the pyrrolidinone found in 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, shares a crucial structural element: an acetamide group attached to a heterocyclic system. Moreover, the presence of a pyridin-3-yl group on the acetamide nitrogen in these derivatives mirrors the 3-pyridinylmethyl substituent in the target compound. This convergence in structural motifs hints at a potential for shared or overlapping biological activities. []

8-Ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid (Piromidic Acid)

  • Compound Description: Piromidic acid is a quinolone antibiotic with activity against Gram-negative bacteria. While less effective than newer fluoroquinolones, it played a role in treating urinary tract infections. [, ]
  • Relevance: Piromidic acid shares the 2-(1-pyrrolidinyl) structural element with 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. While the core structures differ significantly, this shared substituent might contribute to interactions with similar biological targets, although their overall pharmacological profiles are distinct. [, ]

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin inhibitor currently under preclinical development. []
  • Relevance: D-24851 and 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide share the core structure of a 2-oxo-acetamide group connected to a heterocycle. The presence of a pyridinyl substituent on the acetamide nitrogen in both compounds further strengthens their structural similarity, suggesting a possible overlap in their biological activities. []

N-Aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides

  • Relevance: These propanamide derivatives, despite their different core structure, share the 1-pyrrolidinyl substituent with 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide. This common structural feature may indicate a potential for interaction with similar biological targets, although their overall pharmacological activities might differ due to the variations in their core structures and substituents. []

(trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzene-acetamide) methane Sulfonate (U-50488H)

  • Compound Description: U-50488H is a selective κ-opioid agonist known to produce diuresis and antinatriuresis via central mechanisms. []
  • Relevance: U-50488H shares the 1-pyrrolidinyl group attached to a cyclohexyl ring with other compounds discussed. This shared structural feature suggests that 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide might interact with similar biological targets, although their overall pharmacological profiles and activities could differ significantly due to variations in their core structures and other substituents. []

2-Chloro-N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamide derivatives

  • Compound Description: These derivatives, synthesized via Mannich condensation, represent a series of 3-azabicyclo[3.3.1]nonane derivatives, a key pharmacophore found in several plant alkaloids with diverse medicinal applications. []
  • Relevance: While structurally distinct from 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide in their core ring system, these compounds share the presence of an acetamide group. This structural similarity might hint at potential overlap in their binding affinities or interactions with certain biological targets. []

2-Hydroxy-N-naphthalen-1-yl-2(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18)

  • Compound Description: Compound 18 was investigated for its potential nephroprotective effects in a glycerol-induced acute kidney damage model in rats. The study assessed its impact on kidney function parameters and compared its efficacy to the reference drug ethyl methyl hydroxypyridine succinate. [, ]
  • Relevance: Although structurally distinct from 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, Compound 18 shares a common structural motif of an acetamide group linked to a heterocyclic system. This suggests the possibility of shared or overlapping interactions with certain biological targets. [, ]

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound serves as a key starting material in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. It undergoes a unique recyclization reaction in acidic ethanol in the presence of an amine, leading to the formation of dihydropyrrolone derivatives. []
  • Relevance: While structurally distinct from 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, this compound shares the presence of an acetamide group linked to a carbon atom bearing a carbonyl group. This structural similarity might indicate a potential for similar reactivity patterns or interactions with specific biological targets. []

(±)-6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-3-ol (Cromacalim)

  • Compound Description: Cromacalim is synthesized through a multi-step process and is recognized as a potassium channel opener with potential therapeutic applications. []
  • Relevance: Cromacalim directly incorporates the 2-oxo-1-pyrrolidinyl structural motif found in 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, highlighting a significant structural similarity. This shared fragment might contribute to interactions with common biological targets. []

N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide

  • Compound Description: This compound, synthesized via a practical and efficient multi-step route, holds potential as a building block for various pharmaceutical and medicinal chemistry applications. []
  • Relevance: While structurally distinct from 2-oxo-N-(3-pyridinylmethyl)-2-(1-pyrrolidinyl)acetamide, this compound shares the core structure of an acetamide group linked to a heterocyclic system. This common motif might indicate potential interactions with similar biological targets. []

Properties

Product Name

2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2-(PYRROLIDIN-1-YL)ACETAMIDE

IUPAC Name

2-oxo-N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylacetamide

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c16-11(12(17)15-6-1-2-7-15)14-9-10-4-3-5-13-8-10/h3-5,8H,1-2,6-7,9H2,(H,14,16)

InChI Key

XVYZHCZQEOKNFK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(=O)NCC2=CN=CC=C2

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.